N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide and its derivatives have been explored for their antimicrobial properties. Compounds with a similar structure have been synthesized and evaluated for in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium, including Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB). One study found a compound with significant antimycobacterial activity in vitro, showcasing its potential in treating tuberculosis (P. Senthilkumar et al., 2008).
Antifungal and Antibacterial Properties
Another research angle involves the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule, leading to compounds evaluated for antifungal and antibacterial activities. This exploration into the antimicrobial spectrum signifies the potential of such compounds in broad-spectrum antimicrobial therapy (N. Patel & S. D. Patel, 2010).
Inhibitory Effects on p38α MAP Kinase
The compound has also been identified as a potent and selective inhibitor of p38α MAP kinase, which plays a critical role in inflammatory diseases. The discovery and optimization of such inhibitors, guided by X-ray crystallographic studies, highlight the compound's therapeutic potential in inflammation-related conditions (D. Brown et al., 2012).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their chemical properties and potential biological activities. Studies have detailed the synthesis processes, structural variations, and spectral studies to elucidate the compounds' frameworks, laying the foundation for further pharmacological investigations (G. Saravanan et al., 2015).
Antimicrobial Evaluation of Hybrid Molecules
Investigations into hybrid molecules containing quinazolinone along with 4-thiazolidinone have shown promising antimicrobial potencies. The creation of such novel compounds and their in vitro antimicrobial activity against a variety of pathogens underscore the potential for developing new antimicrobial agents (N. Desai et al., 2013).
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c27-20-11-7-18(8-12-20)16-33-26-29-23-4-2-1-3-22(23)25(32)30(26)15-17-5-9-19(10-6-17)24(31)28-21-13-14-21/h1-12,21H,13-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSGWBAYRFVFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.